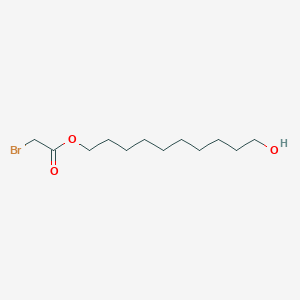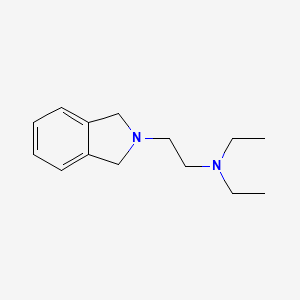
Isoindoline, 2-(diethylaminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindoline, 2-(diethylaminoethyl)- is a heterocyclic organic compound that belongs to the isoindoline family Isoindolines are characterized by a fused benzopyrrole ring system and are known for their diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline, 2-(diethylaminoethyl)- can be achieved through several methods. One common approach involves the cyclization of donor-acceptor cyclopropanes with primary amines. For instance, a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines can be used . This reaction typically occurs under mild conditions and results in the formation of isoindoline derivatives.
Industrial Production Methods
Industrial production of isoindoline derivatives often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Isoindoline, 2-(diethylaminoethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the isoindoline structure.
Common Reagents and Conditions
Oxidation: Isoindoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted isoindolines and isoindolinones, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of isoindoline, 2-(diethylaminoethyl)- involves its interaction with specific molecular targets and pathways. For example, some isoindoline derivatives act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease . The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of target proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Isoindoline, 2-(diethylaminoethyl)- can be compared with other similar compounds, such as:
Isoindolinone: This compound has a similar core structure but differs in its oxidation state and functional groups.
Phthalimide: Another related compound, phthalimide, features a similar ring system but with different substituents and reactivity.
The uniqueness of isoindoline, 2-(diethylaminoethyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
73816-63-4 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C14H22N2/c1-3-15(4-2)9-10-16-11-13-7-5-6-8-14(13)12-16/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
ZLAHMPYKIVXKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


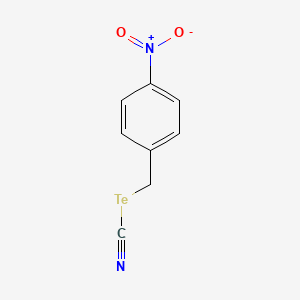
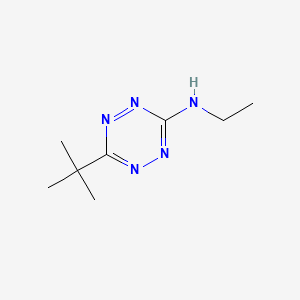
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
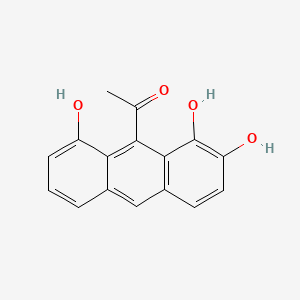
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


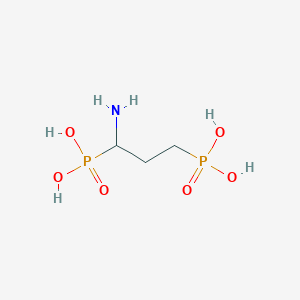
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

